Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of APMA involves taking propane diamine and methacryloyl chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc to obtain N-(3-aminopropyl)methacrylamide hydrochloride . This industrialized synthesis route is low in cost and high in productivity .Chemical Reactions Analysis
Amines, such as the 3-aminopropyl group in the compound, can participate in various reactions. For instance, they can form imine derivatives when reacted with aldehydes and ketones . They can also react with acid chlorides to form amides .Scientific Research Applications
Comprehensive Analysis of “Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride” Applications
“Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride” is a compound with potential applications in various scientific fields due to its unique chemical structure. Below is a detailed analysis of its potential applications across six distinct fields:
Surface Modification of Metal Oxide Nanoparticles: The presence of an amine group in the compound suggests its utility in the surface modification of metal oxide nanoparticles (MONPs). Similar to 3-aminopropyltriethoxysilane (APTES), it could be used as a silanization agent, enhancing the dispersibility and anti-bacterial properties of MONPs . This modification could lead to applications in:
Biomedical Applications: The compound’s ability to introduce amine functionalities can be exploited in biomedical applications. It could be used for:
Agricultural Enhancements: In agriculture, the compound could be used to modify surfaces of fertilizers or pesticides, improving their delivery and efficacy. Potential uses include:
Industrial Coatings: The compound’s chemical structure suggests its use in industrial coatings, where it could provide:
Polymer Modification: The amine functionality of the compound could be utilized in polymer chemistry for:
Environmental Remediation: The compound could be involved in environmental remediation processes, such as:
Each of these applications leverages the unique chemical properties of “Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride”, particularly its amine group, which can interact with various substrates and materials to enhance their functionality and performance in a wide range of scientific and industrial contexts. While the specific applications for this compound are not well-documented in the literature, the analysis above is based on the known functionalities of similar compounds with amine groups, such as APTES, which have been extensively studied and applied in these fields .
Mechanism of Action
Target of Action
Many compounds with an aminopropyl group, like the one in the requested molecule, are known to interact with various receptors or enzymes in the body. For example, aminopropyl can be a part of larger molecules that inhibit tyrosine kinase receptors .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, if the compound were to interact with tyrosine kinase receptors, it could inhibit the activity of these receptors, preventing the downstream signaling pathways from being activated .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets tyrosine kinase receptors, it could affect multiple signaling pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, some compounds with low oral bioavailability require high doses to achieve therapeutic effects .
Result of Action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. For example, inhibition of tyrosine kinase receptors can prevent cell proliferation and differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, certain compounds are more effective at lower pH levels .
properties
IUPAC Name |
methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-7-9(10(12)13-2)6-8(14-7)4-3-5-11;/h6H,3-5,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDOIHMLPKEFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CCCN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride |
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